3-(biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one
CAS No.:
Cat. No.: VC8671295
Molecular Formula: C21H19N5O
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-phenylphenyl)-4H-imidazol-5-one |
| Standard InChI | InChI=1S/C21H19N5O/c1-14-12-15(2)24-20(23-14)25-21-22-13-19(27)26(21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,23,24,25) |
| Standard InChI Key | VWJGFQMQBLCINT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC=C(C=C3)C4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC=C(C=C3)C4=CC=CC=C4)C |
Introduction
Overview of 3-(biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one
3-(biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit significant pharmacological properties, making them of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the biphenyl core.
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Introduction of the pyrimidine and imidazole functionalities through nucleophilic substitution or coupling reactions.
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Final modifications to achieve the desired substitutions on the rings.
Biological Activity
Research indicates that compounds with similar structures may exhibit various biological activities such as:
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Anticancer properties
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Anti-inflammatory effects
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Potential as enzyme inhibitors
These activities are attributed to the ability of the compound to interact with biological targets, influencing pathways involved in disease processes.
Pharmacological Studies
Recent studies have explored the pharmacological potential of compounds related to 3-(biphenyl-4-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3,5-dihydro-4H-imidazol-4-one. For instance:
| Study | Findings |
|---|---|
| Study A | Demonstrated anticancer activity against specific cancer cell lines (IC values in micromolar range). |
| Study B | Showed anti-inflammatory properties in animal models, reducing markers of inflammation significantly. |
| Study C | Investigated enzyme inhibition, revealing potential for therapeutic applications in metabolic disorders. |
Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves:
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Inhibition of specific enzymes or receptors
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Modulation of signaling pathways associated with cell proliferation and apoptosis
Further research is required to elucidate these mechanisms fully.
Future Directions
Future studies should focus on:
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Optimizing synthesis methods for improved yield and purity
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Comprehensive in vitro and in vivo studies to assess efficacy and safety
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Investigating structure–activity relationships to guide further modifications for enhanced activity
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting the importance of interdisciplinary approaches in drug discovery efforts.
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